2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Overview
Description
2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a complex structure that includes a fluorophenyl group, a furan ring, and an amino alcohol moiety, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of the 5-(4-fluorophenyl)-2-furylmethylamine intermediate. This intermediate is then reacted with 2-methyl-1-propanol under controlled conditions to form the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, often to enhance its stability or reactivity.
Substitution: Substitution reactions are common, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride
- 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride
- 2-({[5-(4-methylphenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride
Uniqueness
What sets 2-[[5-(4-Fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride apart from similar compounds is the presence of the fluorophenyl group. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2.ClH/c1-15(2,10-18)17-9-13-7-8-14(19-13)11-3-5-12(16)6-4-11;/h3-8,17-18H,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCPOBFGLBQWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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